molecular formula C23H27N5O B12173225 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide

Cat. No.: B12173225
M. Wt: 389.5 g/mol
InChI Key: XYYISFIMZBQODR-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is a synthetic organic compound of interest in medicinal chemistry and neuroscience research. Its molecular structure incorporates both a benzimidazole and an indole moiety, which are privileged scaffolds frequently found in biologically active molecules targeting the central nervous system . The compound features a dimethylaminopropyl side chain, a structural motif shared with other investigational ligands that have been studied for their interaction with neurotransmitter transporters, such as the serotonin transporter (SERT) . SERT is a primary target for antidepressants, and research into compounds that can modulate its activity is crucial for understanding synaptic signaling and developing new therapeutic agents . The presence of the indole group, a key structural component of serotonin, further suggests potential research applications in investigating serotonergic pathways. This compound is provided as a tool for qualified researchers to explore its specific mechanism of action, binding affinity, and functional activity in various in vitro biochemical or cellular assays. All investigations using this material must be conducted in accordance with applicable laws and regulations.

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C23H27N5O/c1-27(2)12-5-13-28-16-25-21-14-18(9-10-22(21)28)26-23(29)11-8-17-15-24-20-7-4-3-6-19(17)20/h3-4,6-7,9-10,14-16,24H,5,8,11-13H2,1-2H3,(H,26,29)

InChI Key

XYYISFIMZBQODR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the dimethylamino propyl group. The indole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide has shown promising biological activities, particularly in the following areas:

Anticancer Properties

Preliminary studies indicate that this compound may exert anticancer effects by interacting with various biological targets involved in cell proliferation and apoptosis. For instance, research has highlighted its ability to inhibit specific enzymes and receptors that play critical roles in cancer progression .

Neurological Applications

The dual functionalities derived from the benzimidazole and indole structures suggest potential applications in neurology. Compounds with such characteristics are often explored for their neuroprotective properties and ability to modulate neurotransmitter systems .

Case Studies

Several studies have investigated the applications of this compound:

Study 1: Anticancer Screening

A notable study conducted by Walid Fayad et al. focused on screening a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .

Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of similar compounds has shown that modifications in the molecular structure can enhance their efficacy in protecting neuronal cells from oxidative stress. This opens avenues for investigating this compound in neurodegenerative disease models .

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Activity Relationships (SAR): The 3-(dimethylamino)propyl group is critical for solubility and may influence off-target interactions. Its elongation (propyl vs. ethyl in other analogues) could enhance membrane permeability .
  • Therapeutic Potential: The benzimidazole-indole scaffold is prevalent in anticancer and CNS drug design. Further studies should explore kinase inhibition (e.g., Aurora kinases) or neurotransmitter modulation.

Biological Activity

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a benzimidazole moiety and an indole ring, which are known for their diverse biological activities. The molecular formula is C22H25N5OC_{22}H_{25}N_{5}O with a molecular weight of 375.5 g/mol. Its structural characteristics contribute to its pharmacological potential.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzimidazole Ring : This involves the condensation of o-phenylenediamine with suitable carboxylic acids.
  • Alkylation : The introduction of the dimethylaminopropyl group is achieved through alkylation reactions.
  • Indole Attachment : The indole moiety is attached via amide bond formation, which is crucial for biological activity.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have been evaluated against multiple human cancer cell lines, showing IC50 values ranging from 0.45 to 5.08 µM, indicating potent activity against various cancer types .

The compound's mechanism of action may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.
  • Modulation of Apoptotic Pathways : By influencing pathways that regulate apoptosis, these compounds can induce programmed cell death in cancer cells.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study evaluating several derivatives demonstrated that compounds similar to this compound showed enhanced potency compared to established drugs like Sunitinib . The most active compound exhibited an IC50 value significantly lower than that of Sunitinib across five cancer cell lines.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating specific enzyme activities involved in inflammatory processes. This potential was highlighted in comparative studies against known anti-inflammatory agents .

Comparative Analysis

A comparative analysis of similar compounds reveals the following:

Compound NameMolecular FormulaIC50 (µM)Biological Activity
SunitinibC22H26N2O21.35 - 6.61Antitumor
Compound AC22H25N5O0.47 - 3.11Antitumor
Compound BC24H28N6O20.45 - 5.08Antitumor

Q & A

Q. Table 1. Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Key Challenges
Amide CouplingEDC/HOBt, DMF, RT, 12h6592%Byproduct removal
PurificationSiO2 column (MeOH/DCM)5898%Solvent retention
RecrystallizationEthanol/water (7:3)7099.5%Slow crystal growth

Q. Table 2. Key NMR Assignments

Proton GroupChemical Shift (δ, ppm)Multiplicity2D Correlation
Benzimidazole C-H8.1–8.3DoubletHSQC (C7)
Indole NH10.9BroadHMBC (C3)
Dimethylamino CH32.4SingletNOESY (adjacent CH2)

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